N-(4-methylbenzyl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylbenzyl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a thiazolidinone core, which is known for its biological activity, making it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide typically involves multiple steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with a haloketone under basic conditions. This step forms the 2-thioxo-1,3-thiazolidin-4-one structure.
Aldol Condensation: The next step involves an aldol condensation reaction between the thiazolidinone core and 4-(propan-2-yl)benzaldehyde in the presence of a base such as sodium hydroxide. This forms the benzylidene derivative.
Amidation: Finally, the benzylidene derivative undergoes an amidation reaction with N-(4-methylbenzyl)amine to form the target compound. This step typically requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and forming the corresponding saturated derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated derivatives of the benzylidene group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone derivatives in various chemical reactions.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be explored for similar biological activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound’s potential as a therapeutic agent is of interest. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new drugs for treating various diseases.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The benzylidene group may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzyl)-3-{(5Z)-4-oxo-5-[4-(methyl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide
- N-(4-methylbenzyl)-3-{(5Z)-4-oxo-5-[4-(ethyl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide
Uniqueness
The uniqueness of N-(4-methylbenzyl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the isopropyl group in the benzylidene moiety may enhance its lipophilicity and binding interactions with hydrophobic sites in biological targets, potentially leading to improved efficacy in medicinal applications.
Properties
Molecular Formula |
C24H26N2O2S2 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C24H26N2O2S2/c1-16(2)20-10-8-18(9-11-20)14-21-23(28)26(24(29)30-21)13-12-22(27)25-15-19-6-4-17(3)5-7-19/h4-11,14,16H,12-13,15H2,1-3H3,(H,25,27)/b21-14- |
InChI Key |
WVXCJHNWZBEISQ-STZFKDTASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.